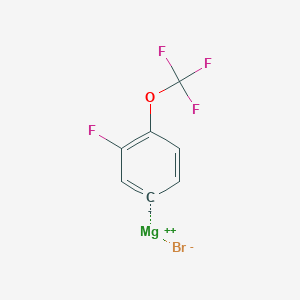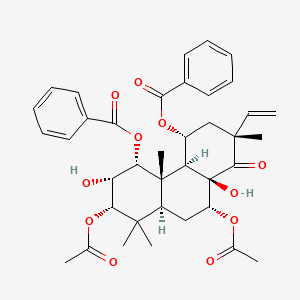
orthosiphol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orthosiphol B is a natural product found in the plant Orthosiphon aristatus, which belongs to the Lamiaceae family. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Métodos De Preparación
Orthosiphol B can be extracted from the leaves of Orthosiphon aristatus using various extraction methods. One common method involves ultrasonic-assisted extraction, which uses ultrasonic waves to enhance the extraction efficiency . The plant material is typically dried, ground, and then subjected to ultrasonic waves in the presence of a suitable solvent. The extract is then purified to isolate this compound.
Análisis De Reacciones Químicas
Orthosiphol B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound with LiAlH4 can yield heptaol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Orthosiphol B is used as a model compound in studies of natural product synthesis and chemical reactivity.
Biology: It has shown significant biological activities, including anti-inflammatory and antioxidant properties.
Medicine: this compound has been investigated for its potential therapeutic effects in treating conditions such as diabetes and chronic renal failure.
Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries.
Mecanismo De Acción
The mechanism of action of orthosiphol B involves its interaction with various molecular targets and pathways. For instance, it has been shown to stimulate glucose uptake in adipocytes, which is indicative of its potential as an insulin mimicker . Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide in activated macrophages .
Comparación Con Compuestos Similares
Orthosiphol B is part of a group of diterpenes isolated from Orthosiphon species. Similar compounds include orthosiphols G, I, and N, as well as orthosiphonone A and neoorthosiphol A . These compounds share similar structural features and biological activities but differ in their specific chemical structures and potency. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .
Propiedades
Fórmula molecular |
C38H44O11 |
|---|---|
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
[(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-7,10-diacetyloxy-5-benzoyloxy-2-ethenyl-6,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate |
InChI |
InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(47-22(3)40)28(41)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1 |
Clave InChI |
BXKNTIMTKVZYDP-OFUWLHILSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@](C[C@H]3OC(=O)C4=CC=CC=C4)(C)C=C)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C)O)OC(=O)C5=CC=CC=C5)C |
SMILES canónico |
CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


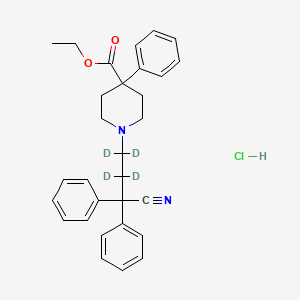
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
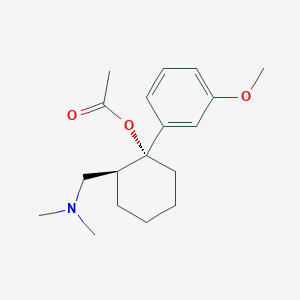
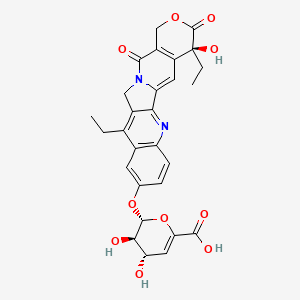
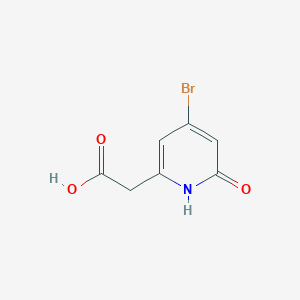
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
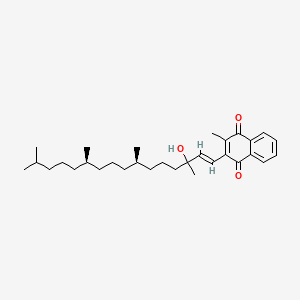
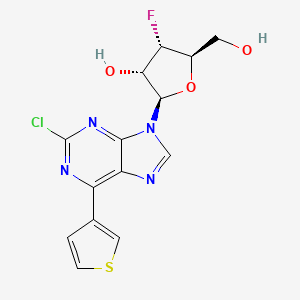
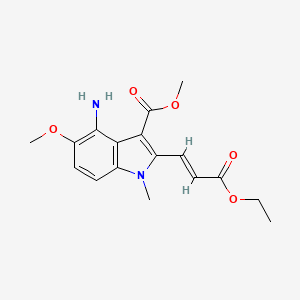
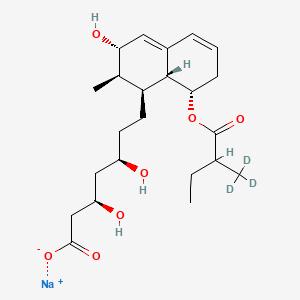
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
